molecular formula C25H22N2O4 B186054 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide CAS No. 5704-24-5

2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No. B186054
CAS RN: 5704-24-5
M. Wt: 414.5 g/mol
InChI Key: ANFIRYVMPAFVBM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been extensively studied for its potential use in scientific research due to its ability to selectively block ionotropic glutamate receptors. In

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. By binding to the receptor site, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide prevents the binding of glutamate, which is necessary for the activation of the receptor. This results in the inhibition of synaptic transmission and the reduction of neuronal excitability.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been shown to reduce seizure activity and protect against excitotoxicity in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide as a research tool is its selectivity for AMPA and kainate receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one limitation of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide. One area of interest is the development of more selective and potent AMPA and kainate receptor antagonists. Another area of interest is the use of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is interest in using 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide to study the role of glutamate in other physiological processes, such as pain and addiction.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. It selectively blocks ionotropic glutamate receptors, which are important for synaptic transmission in the brain. 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has a number of biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases. While there are limitations to its use in certain experiments, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide remains an important tool for studying the role of glutamate in various physiological and pathological conditions.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxyaniline to form 2-(3,4-dimethoxyphenyl)quinoline. This intermediate is then reacted with phosgene and ammonia to form the final product, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been extensively studied for its potential use as a research tool in neuroscience. It has been shown to selectively block ionotropic glutamate receptors, which are important for synaptic transmission in the brain. By blocking these receptors, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide can be used to study the role of glutamate in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.

properties

CAS RN

5704-24-5

Product Name

2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-29-18-8-6-7-17(14-18)26-25(28)20-15-22(27-21-10-5-4-9-19(20)21)16-11-12-23(30-2)24(13-16)31-3/h4-15H,1-3H3,(H,26,28)

InChI Key

ANFIRYVMPAFVBM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC)OC

Origin of Product

United States

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